molecular formula C17H35ClN2O3 B14494228 N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride CAS No. 65446-86-8

N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride

Cat. No.: B14494228
CAS No.: 65446-86-8
M. Wt: 350.9 g/mol
InChI Key: UQQZUZQOHPYUHR-UHFFFAOYSA-N
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Description

N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C14H30ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of morpholine with a suitable gamma-hydroxy pentanamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride involves its interaction with specific molecular targets. The gamma-hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-4-morpholinepentanamide
  • N,N-Dibutyl-gamma-hydroxy-4-piperidinepentanamide
  • N,N-Dibutyl-gamma-hydroxy-4-pyrrolidinepentanamide

Uniqueness

N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is unique due to its combination of a gamma-hydroxy group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

65446-86-8

Molecular Formula

C17H35ClN2O3

Molecular Weight

350.9 g/mol

IUPAC Name

N,N-dibutyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride

InChI

InChI=1S/C17H34N2O3.ClH/c1-3-5-9-19(10-6-4-2)17(21)8-7-16(20)15-18-11-13-22-14-12-18;/h16,20H,3-15H2,1-2H3;1H

InChI Key

UQQZUZQOHPYUHR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CCC(CN1CCOCC1)O.Cl

Origin of Product

United States

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